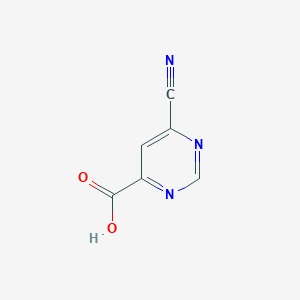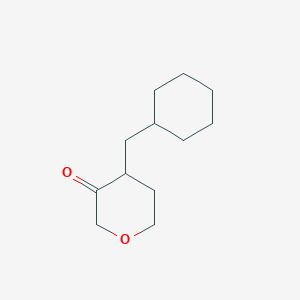![molecular formula C6H9N3O B13619631 {2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol](/img/structure/B13619631.png)
{2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol is a heterocyclic compound that features a fused ring system containing both pyrrole and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of diethyl acetylenedicarboxylate with arylhydrazines, followed by annellation to generate the desired fused ring system . The reaction conditions often include the use of palladium-catalyzed C-C and C-N bond formation via Suzuki–Miyaura or Buchwald–Hartwig coupling reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
{2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
{2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which {2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting enzymes or modulating receptor activity . Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring system and exhibit various biological activities.
Pyrrolopyrazine derivatives: These compounds also contain fused pyrrole and pyrazine rings and are known for their antimicrobial and antitumor activities.
Uniqueness
{2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol is unique due to its specific ring structure and the presence of a methanol group, which can be further modified to create a wide range of derivatives with diverse properties and applications.
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-ylmethanol |
InChI |
InChI=1S/C6H9N3O/c10-3-6-4-1-8-9-5(4)2-7-6/h1,6-7,10H,2-3H2,(H,8,9) |
InChI Key |
GZUAHCNBRUFOGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=NN2)C(N1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








